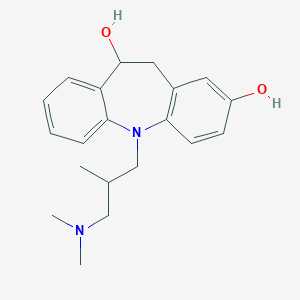
2,10-Dihydroxytrimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that was first synthesized in the 1950s. It is a derivative of imipramine, which is a widely used antidepressant drug. 2,10-Dihydroxytrimipramine has been the subject of significant scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,10-Dihydroxytrimipramine involves the inhibition of the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Effets Biochimiques Et Physiologiques
2,10-Dihydroxytrimipramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2,10-Dihydroxytrimipramine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of antidepressant drugs on the brain. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Orientations Futures
There are a number of future directions for research on 2,10-Dihydroxytrimipramine. One area of research is the development of new antidepressant drugs that are based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain.
Méthodes De Synthèse
The synthesis of 2,10-Dihydroxytrimipramine involves the reduction of imipramine using sodium borohydride. The resulting compound is then further treated with hydrochloric acid to produce 2,10-Dihydroxytrimipramine.
Applications De Recherche Scientifique
2,10-Dihydroxytrimipramine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
158798-75-5 |
|---|---|
Nom du produit |
2,10-Dihydroxytrimipramine |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
Clé InChI |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
SMILES canonique |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Synonymes |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



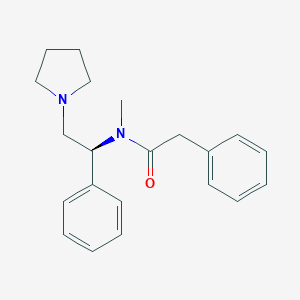
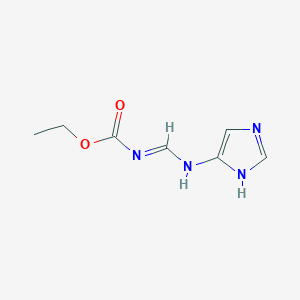
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)


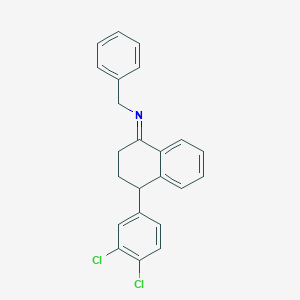
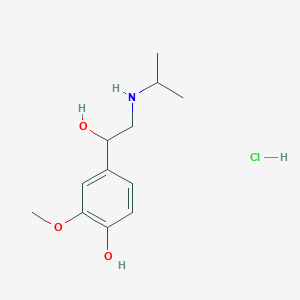
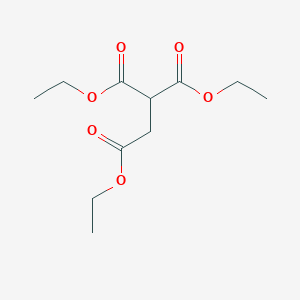
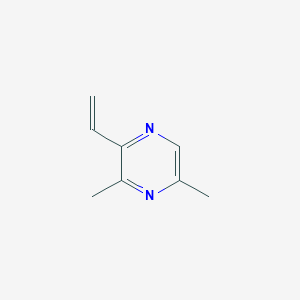
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

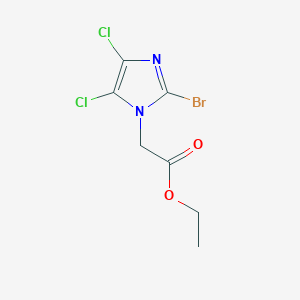

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)